molecular formula C22H28FNO3 B6117682 [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol

[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B6117682
M. Wt: 373.5 g/mol
InChI Key: ASMYDWGUXRBNRG-UHFFFAOYSA-N
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Description

[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a synthetic opioid that has been shown to have a high affinity for the mu-opioid receptor, making it a promising candidate for the treatment of pain and other related disorders.

Mechanism of Action

The mechanism of action of [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is similar to that of other opioids. It binds to the mu-opioid receptor, which is located in the brain and spinal cord, and inhibits the transmission of pain signals. This results in a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol are similar to those of other opioids. It has been shown to produce analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria and addiction, which are common side effects of opioid use.

Advantages and Limitations for Lab Experiments

One of the advantages of [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its high affinity for the mu-opioid receptor, which makes it a promising candidate for the treatment of pain and other related disorders. However, one of the limitations of this compound is its potential for addiction and abuse, which can make it difficult to use in a clinical setting.

Future Directions

There are several future directions for the research of [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol. One area of research is the development of safer and more effective opioids that can be used in a clinical setting. Another area of research is the study of the long-term effects of opioid use and the development of strategies to prevent addiction and abuse. Additionally, there is a need for further research into the mechanism of action of [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol and its potential applications in the treatment of other disorders, such as anxiety and depression.
Conclusion:
In conclusion, [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is a promising compound that has the potential to be used in the treatment of pain and other related disorders. While there are limitations to its use, further research into this compound and its mechanism of action may lead to the development of safer and more effective opioids.

Synthesis Methods

The synthesis of [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves a multistep process that begins with the conversion of 3-methoxybenzyl chloride to 3-methoxybenzyl alcohol. This is followed by the conversion of 4-fluoro-3-methoxybenzyl chloride to 4-fluoro-3-methoxybenzyl alcohol. The final step involves the condensation of the two alcohols with piperidine in the presence of a reducing agent to yield [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol.

Scientific Research Applications

[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been the use of this compound as a pain reliever. Studies have shown that [1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has a high affinity for the mu-opioid receptor, which is responsible for the regulation of pain. This makes it a promising candidate for the treatment of chronic pain and other related disorders.

properties

IUPAC Name

[1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO3/c1-26-19-6-3-5-17(11-19)13-22(16-25)9-4-10-24(15-22)14-18-7-8-20(23)21(12-18)27-2/h3,5-8,11-12,25H,4,9-10,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYDWGUXRBNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC(=C(C=C3)F)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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